(S)-Norverapamil
Overview
Description
Start by looking for a general description of (S)-Norverapamil in textbooks or reputable online resources. This should include its chemical formula, structure, and common uses.
Synthesis Analysis
Look for academic papers or patents that describe methods for synthesizing (S)-Norverapamil. Analyze the methods used, the yield, purity, and efficiency of these methods.Molecular Structure Analysis
Use resources like crystallography databases or spectroscopy data to analyze the molecular structure of (S)-Norverapamil.Chemical Reactions Analysis
Look for information on how (S)-Norverapamil reacts with other substances. This could be in the context of its synthesis or its behavior in biological systems.Physical And Chemical Properties Analysis
Look for data on properties like solubility, melting point, boiling point, etc. This information might be found in material safety data sheets (MSDS) or similar resources.Scientific Research Applications
Anti-tubercular Drug Tolerance : Verapamil and norverapamil can inhibit macrophage-induced drug tolerance, suggesting their potential in shortening treatment and improving tolerability in anti-tubercular drugs (Adams, Szumowski, & Ramakrishnan, 2014).
Biotechnological Production : A biotechnological method has been presented for the high-efficient production of norverapamil using CYP105D1 from Streptomyces griseus (Shen et al., 2019).
Drug Metabolism Studies : In-tube SPME LC-MS method is effective for monitoring the main metabolites of verapamil in biological matrices like plasma, urine, and cell culture media (Walles et al., 2002).
Pharmacokinetic Modeling : Semi-physiologically-based pharmacokinetic models have been developed to predict the stereoselective pharmacokinetics of verapamil and norverapamil, including their drug-drug interactions (Wang et al., 2013).
Enzyme Metabolism : Cytochrome P450 enzymes such as P450s 3A4, 3A5, and 2C8 are involved in the metabolism of the enantiomers of verapamil and norverapamil, with P450 2C8 showing a preference for the S-enantiomer (Tracy et al., 1999).
Clinical Pharmacokinetics : Studies have shown that verapamil and its metabolites have various effects on the pharmacokinetics in different conditions, such as prolonged elimination kinetics during chronic oral administration (Schwartz et al., 1982).
Drug-Drug Interaction : There are significant drug-drug interactions, for example, concomitant use of simvastatin and verapamil can increase simvastatin plasma concentration levels, resulting in a higher risk of rhabdomyolysis (Methaneethorn et al., 2014).
Safety And Hazards
Again, MSDS resources are a good place to look for this information. Also consider looking at toxicology studies or regulatory documents.
Future Directions
Look for review articles or editorials that discuss (S)-Norverapamil. These can often provide insights into what future research might be needed.
Remember to critically analyze all sources and ensure they are reliable and reputable. Good luck with your research!
properties
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKQNCPKPOLASS-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316755 | |
Record name | (S)-Norverapamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Norverapamil | |
CAS RN |
123931-31-7 | |
Record name | (S)-Norverapamil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123931-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norverapamil, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Norverapamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORVERAPAMIL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20YAJ9077G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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